molecular formula C15H8Cl3FO B6346364 (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one CAS No. 1354942-05-4

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

Cat. No. B6346364
CAS RN: 1354942-05-4
M. Wt: 329.6 g/mol
InChI Key: JYTZZDGFNGZBRM-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, also known as 2C-F-PPD, is a novel compound with a wide range of potential applications. It is a fluorinated derivative of 2,5-dichlorophenyl prop-2-en-1-one, and is the first of its kind to be synthesized. The synthesis of 2C-F-PPD has been studied extensively, and its unique properties have been explored in various scientific research applications.

Scientific Research Applications

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one has a wide range of potential applications in scientific research. It has been used in the study of the structure and function of proteins, as well as in the study of enzyme-catalyzed reactions. It has also been used to study the effects of drugs on cells, as well as to study the mechanisms of drug action. Additionally, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one has been used in the study of the structure and function of DNA and RNA, as well as in the study of gene expression and regulation.

Mechanism of Action

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one has been shown to interact with proteins, enzymes, and nucleic acids. It has been shown to bind to proteins and enzymes, and to inhibit their activity. It has also been shown to bind to DNA and RNA, and to alter the structure and function of these molecules. Additionally, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one has been shown to interact with various cellular components, and to modulate their activity.
Biochemical and Physiological Effects
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, to alter the structure and function of proteins, and to modulate the activity of cellular components. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique properties make it useful for a wide range of applications. Additionally, it is relatively stable and non-toxic, making it safe to use in lab experiments. However, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one also has several limitations. It is relatively expensive, and its effects on cells and proteins can be difficult to predict. Additionally, it is not widely available, making it difficult to obtain for lab experiments.

Future Directions

The potential future directions for (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one are numerous. Further research could be conducted to explore its effects on proteins, enzymes, and cellular components. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer agent. Additionally, further research could be conducted to explore its potential use as an imaging agent, as well as its potential use as a drug delivery system. Finally, further research could be conducted to explore its potential use as a fluorescent probe for studying the structure and function of biological molecules.

Synthesis Methods

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one can be synthesized using several methods. The most common method involves the reaction of 2,5-dichlorophenyl prop-2-en-1-one with fluorosulfonic acid in the presence of a base such as sodium hydroxide. This reaction yields (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one as the major product. Other methods of synthesis include the reaction of 2,5-dichlorophenyl prop-2-en-1-one with fluorosulfonic acid in the presence of a base such as potassium carbonate, or the reaction of 2,5-dichlorophenyl prop-2-en-1-one with fluorosulfonyl chloride in the presence of a base such as sodium hydroxide.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3FO/c16-9-4-6-13(18)11(8-9)15(20)7-5-10-12(17)2-1-3-14(10)19/h1-8H/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTZZDGFNGZBRM-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

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